molecular formula C12H18NO6P B072197 (4-nitrophenyl) dipropyl phosphate CAS No. 1153-30-6

(4-nitrophenyl) dipropyl phosphate

Cat. No.: B072197
CAS No.: 1153-30-6
M. Wt: 303.25 g/mol
InChI Key: POTZVFXXLZRGAU-UHFFFAOYSA-N
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Description

(4-nitrophenyl) dipropyl phosphate, also known as paraoxon propyl, is an organophosphorus compound with the molecular formula C12H18NO6P. It is a derivative of phosphoric acid and is characterized by the presence of a p-nitrophenyl group and two propyl groups attached to the phosphorus atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-nitrophenyl) dipropyl phosphate can be synthesized through the reaction of p-nitrophenol with dipropyl phosphorochloridate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of phosphoric acid, dipropyl p-nitrophenyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) dipropyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

Mechanism of Action

(4-nitrophenyl) dipropyl phosphate exerts its effects primarily through the inhibition of enzymes that hydrolyze phosphate esters, such as acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable phosphorylated intermediate that prevents the enzyme from functioning properly. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-nitrophenyl) dipropyl phosphate is unique due to its specific combination of propyl groups and a p-nitrophenyl group, which imparts distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity characteristics, making it suitable for specific applications in research and industry .

Properties

CAS No.

1153-30-6

Molecular Formula

C12H18NO6P

Molecular Weight

303.25 g/mol

IUPAC Name

(4-nitrophenyl) dipropyl phosphate

InChI

InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3

InChI Key

POTZVFXXLZRGAU-UHFFFAOYSA-N

SMILES

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

1153-30-6

Origin of Product

United States

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